molecular formula C74H117N17O21 B12653472 Tridecaptin C CAS No. 67922-31-0

Tridecaptin C

Cat. No.: B12653472
CAS No.: 67922-31-0
M. Wt: 1580.8 g/mol
InChI Key: WPHNALIPTSADPN-JCGBKWPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecaptin C can be synthesized through non-ribosomal peptide synthesis (NRPS). This method involves the use of multi-enzyme complexes that assemble the peptide in a stepwise manner. The linear structure of tridecaptins allows for various synthetic analogues to be created, enhancing antimicrobial activity and stability .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation or chemical synthesis. Microbial fermentation uses genetically engineered microorganisms to produce the peptide, while chemical synthesis involves the stepwise assembly of the peptide using solid-phase peptide synthesis (SPPS) techniques .

Chemical Reactions Analysis

Types of Reactions: Tridecaptin C undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various analogues of this compound with enhanced antimicrobial activity, stability, and reduced cost of synthesis .

Scientific Research Applications

Antimicrobial Efficacy

Tridecaptin C has demonstrated significant antimicrobial activity against various clinically relevant strains, including Acinetobacter baumannii and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for this compound range from 1 to 8 µg/mL depending on the bacterial strain tested .

Table 1: Antimicrobial Activity of this compound Against Various Strains

Bacterial StrainMIC (µg/mL)Reference
Acinetobacter baumannii1-8
Pseudomonas aeruginosa1-8
Escherichia coli4-16
Klebsiella pneumoniae4-16

Synergistic Effects with Other Antibiotics

This compound has shown promising results when used in combination with other antibiotics, enhancing their efficacy against resistant strains. For instance, studies have indicated that this compound can significantly reduce the MIC of rifampicin and vancomycin when used together, achieving reductions up to 512-fold in some cases . This synergy is particularly beneficial in treating infections caused by multidrug-resistant organisms.

Table 2: Synergistic Effects of this compound with Other Antibiotics

AntibioticMIC Reduction (Fold)Reference
RifampicinUp to 256
VancomycinUp to 32
TeixobactinUp to 125

Preclinical Studies and Safety Profile

Preclinical studies have shown that this compound is well-tolerated in animal models. For example, doses of up to 72 mg/kg administered subcutaneously did not result in significant toxicity . Furthermore, the pharmacokinetics of this compound indicate that maintaining a plasma concentration of around 16 µg/mL can effectively eradicate bacterial populations within a few hours .

Future Directions and Research Opportunities

The ongoing research into this compound focuses on optimizing its structure to enhance its antibacterial properties and reduce potential side effects. Synthetic analogs are being developed to improve stability and efficacy against a broader range of pathogens while minimizing hemolytic activity . Future studies will also explore the potential for clinical applications and the development of novel formulations.

Mechanism of Action

Tridecaptin C exerts its effects by binding to the Gram-negative version of the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane. This binding disrupts the proton-motive force, leading to bacterial cell death. The linear structure of this compound allows for synthetic modifications that can enhance its antimicrobial activity and stability .

Comparison with Similar Compounds

Uniqueness of Tridecaptin C: this compound is unique due to its specific amino acid composition and lipid tail structure, which contribute to its potent activity against Gram-negative bacteria. Its linear structure also makes it highly amenable to synthetic modification, allowing for the creation of various analogues with enhanced properties .

Properties

CAS No.

67922-31-0

Molecular Formula

C74H117N17O21

Molecular Weight

1580.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-[(3-hydroxy-9-methyldecanoyl)amino]-3-methylbutanoyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C74H117N17O21/c1-39(2)17-11-9-14-20-45(95)33-57(96)89-60(40(3)4)71(108)84-49(25-28-75)63(100)79-35-58(97)80-54(36-92)69(106)86-53(32-44-34-78-47-22-16-15-21-46(44)47)68(105)87-55(37-93)70(107)83-50(26-29-76)64(101)82-51(27-30-77)65(102)85-52(31-43-18-12-10-13-19-43)67(104)81-48(23-24-59(98)99)66(103)90-62(42(7)8)73(110)91-61(41(5)6)72(109)88-56(38-94)74(111)112/h10,12-13,15-16,18-19,21-22,34,39-42,45,48-56,60-62,78,92-95H,9,11,14,17,20,23-33,35-38,75-77H2,1-8H3,(H,79,100)(H,80,97)(H,81,104)(H,82,101)(H,83,107)(H,84,108)(H,85,102)(H,86,106)(H,87,105)(H,88,109)(H,89,96)(H,90,103)(H,91,110)(H,98,99)(H,111,112)/t45?,48-,49+,50-,51+,52-,53+,54+,55-,56-,60+,61+,62-/m0/s1

InChI Key

WPHNALIPTSADPN-JCGBKWPZSA-N

Isomeric SMILES

CC(C)CCCCCC(CC(=O)N[C@H](C(C)C)C(=O)N[C@H](CCN)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCN)C(=O)N[C@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)O

Canonical SMILES

CC(C)CCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.